

Comparative Dietary Risk Assessment: Cyazofamid vs. Pyraclostrobin

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Cyazofamid

CAS No.: 120116-88-3

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The following table synthesizes key quantitative data from recent studies to facilitate a direct comparison.

Assessment Parameter	Cyazofamid	Pyraclostrobin	Context & Implications
Degradation Half-Life (in grapes) [1] [2]	4.3 - 7.8 days	17.8 - 28.9 days	Shorter half-life indicates faster dissipation in the environment, leading to lower terminal residues.

| **Final Residues in Grapes (range)** [1] [2] | <0.05 - 0.31 mg/kg (**Cyazofamid**) <0.05 - 0.47 mg/kg (its metabolite, CCIM) | <0.05 - 1.88 mg/kg | Lower final residues suggest a reduced potential for consumer exposure. || **Chronic Dietary Risk (Risk Quotient Range)** | 0.021 - 1.714% [1] [2] | 0.112 - 189.617% [1] [2] | **An RQ >100% indicates a potential risk.** Pyraclostrobin poses a significant risk, especially to vulnerable groups. || **Reported Risk in Other Crops** | Low risk in turnip, onion, romaine lettuce; final residues often below the limit of quantification (LOQ) [3]. | Low risk in apples (RQ: 80.8%) under Good Agricultural Practices (GAP) [4]. | Risk is context-dependent. Adherence to GAP and specific crop MRLs is critical for managing pyraclostrobin risk. || **Toxicological Concerns** | Low toxicity to humans; high renal toxicity in male rats; metabolite (CCIM) has higher acute toxicity [1]. | Toxic to aquatic life (zebrafish); potential for liver toxicity, DNA damage, and mitochondrial dysfunction in human cells [1] [4]. | The nature

of the risks differs, with pyraclostrobin showing broader eco-toxicological and potential human cellular effects. |

Detailed Experimental Protocols

The data in the table above is derived from robust and standardized scientific methodologies. Here is a breakdown of the key experimental protocols used in these studies.

Residue Analysis Workflow

The primary method for determining pesticide residues in the cited studies is a modified **QuEChERS** (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach coupled with advanced chromatography. The following diagram outlines the workflow for analyzing residues in fruit samples like grapes and apples:



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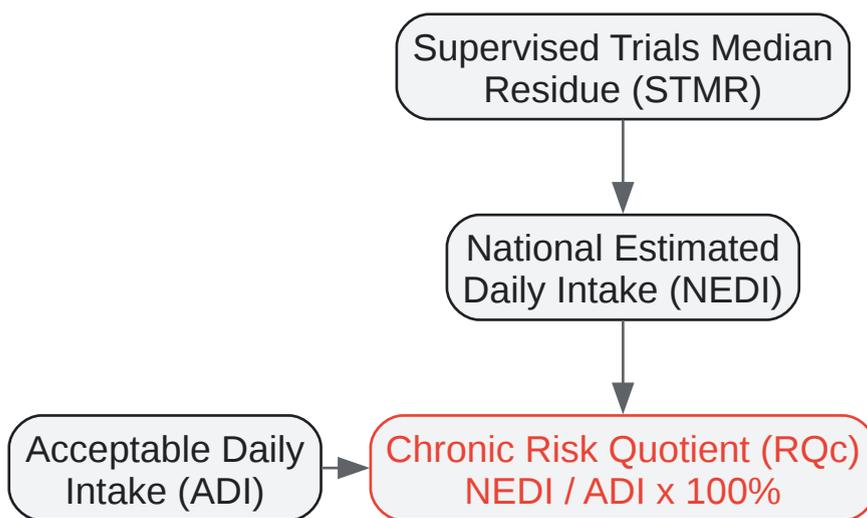
Figure 1: Experimental workflow for pesticide residue analysis in food matrices.

- **Extraction:** Homogenized sample (e.g., 10g of grape) is mixed with an organic solvent, typically **acetonitrile**, often with a modifier like 2% ammonia for apples [4]. The mixture is then shaken or sonicated to extract the pesticides [1].
- **Partitioning and Clean-up:** The extract is salted out by adding **sodium chloride (NaCl)** to separate water from the organic phase. The clean-up step typically uses **dispersive Solid Phase Extraction (d-SPE)** with sorbents like **Primary Secondary Amine (PSA)** to remove fatty acids and other interferences. For complex matrices, **Graphitized Carbon Black (GCB)** may also be used [4].
- **Instrumental Analysis:**
 - **For Grapes:** Analysis was performed using **High-Performance Liquid Chromatography with a UV detector (HPLC-UV)** [1] [2].
 - **For Apples and Other Crops:** More sensitive **Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)** is often employed [4] [3].
- **Method Validation:** The methods are validated by spiking blank samples with known pesticide concentrations. Key parameters include:
 - **Recoveries:** Should ideally be between 70-120% (e.g., 84-104% for compounds in grapes) [1].

- **Relative Standard Deviation (RSD)**: Measures precision; should be <20% [1] [4].
- **Limit of Quantification (LOQ)**: The lowest validated residue level that can be reliably measured (e.g., 0.05 mg/kg in grapes, 0.01 mg/kg in apples) [1] [4].

Dietary Risk Assessment Workflow

The dietary risk assessment is a computational process that evaluates whether consumer exposure to pesticide residues poses a health concern. The process can be visualized as follows:



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Figure 2: Logical workflow for chronic dietary risk assessment.

- **Final Residue Data**: The starting point is the data on terminal residues from field trials conducted according to **Good Agricultural Practices (GAP)**.
- **Toxicological Reference Values**:
 - **Acceptable Daily Intake (ADI)**: The estimate of the amount of a substance in food that can be ingested daily over a lifetime without appreciable risk to health.
- **Exposure Calculation**:
 - The **National Estimated Daily Intake (NEDI)** is calculated. This uses the median residue value (STMR) from trials and combines it with food consumption data for different population groups (e.g., general population, children) [4].
- **Risk Characterization**:
 - The **Chronic Risk Quotient (RQc or %ADI)** is calculated as $(NEDI / ADI) * 100\%$ [4].
 - **An RQ value exceeding 100% indicates that the exposure may exceed the acceptable threshold**, suggesting a potential public health concern [1]. As shown in the table,

pyraclostrobin's risk can far exceed this threshold.

Key Conclusions for Professionals

- **Pyraclostrobin requires careful risk management:** Its **persistence (long half-life)** and potential for **higher residual concentrations** directly contribute to its elevated chronic dietary risk, which is particularly pronounced for **children and adolescents** [1].
- **Cyazofamid is a lower-risk alternative:** While its metabolite CCIM requires monitoring, **cyazofamid** itself dissipates more quickly and presents a **significantly lower chronic dietary risk** across multiple crops [1] [3].
- **Context is critical:** While pyraclostrobin shows high risk in grapes, its risk in apples under GAP conditions was acceptable (RQc 80.8%) [4]. This underscores that **application practices, crop type, and pre-harvest intervals are vital** in determining final residue levels and actual consumer risk.

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To cite this document: Smolecule. [Comparative Dietary Risk Assessment: Cyazofamid vs. Pyraclostrobin]. Smolecule, [2026]. [Online PDF]. Available at:
[<https://www.smolecule.com/products/b633182#cyazofamid-vs-pyraclostrobin-dietary-risk-assessment>]

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